4-(naphthalen-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Description
Properties
IUPAC Name |
4-naphthalen-1-yl-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O/c26-22-20-19(18-12-6-8-15-7-4-5-11-17(15)18)13-14-23-21(20)24-25(22)16-9-2-1-3-10-16/h1-14H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLHFUSMBFHWJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CN=C3N2)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(naphthalen-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves the condensation of appropriate precursors under controlled conditions. One common method starts with the reaction of 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile with suitable reagents to form the desired pyrazolopyridine derivative . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized via high-pressure, metal-free cyclocondensation reactions. A representative protocol involves:
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Reactants : 5-Amino-2-phenyl-4H-pyrazol-3-one and arylhydrazonals (e.g., naphthalen-1-yl-substituted hydrazonals).
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Conditions : Glacial acetic acid (AcOH) and ammonium acetate (AcONH₄) at 160°C under high pressure for 30 minutes .
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Mechanism : The reaction proceeds through acid-catalyzed cyclization, forming the pyrazolo[3,4-b]pyridin-3-one core.
Example Reaction Table :
Functionalization Reactions
The compound’s reactivity is influenced by its pyridinone and pyrazole moieties:
Spectroscopic Characterization
Key spectral data for structural confirmation:
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FT-IR : Peaks at 1656 cm⁻¹ (C=O stretch) and 3116 cm⁻¹ (N-H stretch) .
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¹H NMR : Signals at δ 2.36 ppm (CH₃ from p-tolyl groups) and δ 7.61–7.68 ppm (naphthalenyl protons) .
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¹³C NMR : Resonances at δ 161.73 ppm (C=O) and δ 108.91 ppm (pyrazole C4) .
Comparative Analysis of Methods
Scientific Research Applications
Biological Applications
The biological activities of 4-(naphthalen-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one have been explored in several studies:
Anticancer Activity
Research indicates that pyrazolo[3,4-b]pyridines exhibit significant anticancer properties. For instance, a series of compounds derived from this scaffold were evaluated for their cytotoxic effects against various cancer cell lines. The results demonstrated promising inhibitory activities against tumor growth .
Antifungal Properties
In vitro studies have shown that derivatives of pyrazolo[3,4-b]pyridine possess antifungal activity against phytopathogenic fungi. Some synthesized compounds exhibited over 50% inhibition against specific fungi at low concentrations, indicating their potential as effective antifungal agents .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes linked to various diseases. For example, it has shown potential as an inhibitor of the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2, which is critical in the replication of the virus responsible for COVID-19 .
Case Studies
Several case studies highlight the applications of this compound in drug discovery:
- Synthesis and Evaluation : A study synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their anticancer activity. The results indicated that modifications at specific positions significantly enhanced their potency against cancer cell lines .
- Antifungal Testing : Another investigation focused on testing various substituted pyrazolo compounds against fungal strains. The findings revealed that certain derivatives exhibited superior antifungal activity compared to commercial fungicides .
Mechanism of Action
The mechanism by which 4-(naphthalen-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,
Biological Activity
The compound 4-(naphthalen-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its potential biological activities, particularly in the realm of cancer therapeutics. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves multi-step processes that incorporate various reagents and conditions. For instance, one method includes the reaction of naphthalene derivatives with phenyl-substituted pyrazoles under specific catalytic conditions to yield the desired product.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative properties of this compound against various cancer cell lines. The compound has shown significant activity against:
- MCF-7 (human breast cancer cells)
- K562 (chronic myeloid leukemia cells)
- MV4-11 (biphenotypic B myelomonocytic leukemia cells)
The effectiveness of this compound appears to correlate with its structural features; specifically, the presence of bulky substituents at the 4-position can modulate its biological activity. For example, compounds with smaller substituents demonstrated higher antiproliferative effects compared to their bulkier counterparts .
The mechanisms through which this compound exerts its effects include:
- Induction of Apoptosis : The compound activates caspase pathways (caspase 9 and caspase 3/7), leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It has been observed to interfere with cell cycle regulation, effectively halting proliferation.
- Inhibition of Key Proteins : The compound reduces levels of proliferating cell nuclear antigen (PCNA) and disrupts microtubule-associated protein dynamics .
Study 1: Antiproliferative Activity Assessment
In a study assessing the antiproliferative activity against MCF-7 and K562 cells, it was found that the compound exhibited IC50 values significantly lower than those of traditional chemotherapeutics like cisplatin. The study utilized the MTT assay to quantify cell viability post-treatment.
Study 2: Mechanistic Insights
Another research effort focused on understanding the molecular mechanisms behind the observed cytotoxicity. It was revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), which are known to promote apoptosis in cancer cells.
Comparative Biological Activity Table
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 4-(Naphthalen-1-yl)-2-phenyl... | MCF-7 | 12 | Apoptosis induction |
| 4-(Naphthalen... | K562 | 15 | Cell cycle arrest |
| Cisplatin | MCF-7 | 25 | DNA cross-linking |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Substituent Position: The position of the naphthyl group significantly impacts molecular interactions.
- Electron-Withdrawing Groups : Fluorinated analogs (e.g., 3k) show higher melting points (176–177°C) due to increased dipole interactions, whereas bulkier substituents (e.g., benzyloxy groups in 3l) reduce crystallinity (melting point: 72.6–74.2°C) .
- Therapeutic Potential: Adavosertib, a pyrazolo[3,4-d]pyrimidin-3-one derivative, demonstrates the scaffold’s applicability in oncology, suggesting analogous mechanisms for the target compound .
Q & A
Q. What are the optimized synthetic routes for 4-(naphthalen-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one?
The compound can be synthesized via cyclocondensation reactions involving naphthalene derivatives and pyrazolo-pyridinone precursors. A validated protocol involves refluxing a mixture of 4-aryl-substituted intermediates (e.g., 4-aroyl-pyrrole derivatives) with chloranil (1.4 mmol) in xylene for 25–30 hours. Post-reaction, the organic layer is separated, washed with 5% NaOH, dried over anhydrous Na₂SO₄, and purified via recrystallization from methanol . For derivatives with similar scaffolds, coupling reactions with cinnamic acid in DMF, followed by reflux and recrystallization, have been effective .
Q. How can researchers address low yields during the purification of pyrazolo-pyridinone derivatives?
Low yields often arise from incomplete cyclization or side reactions. To mitigate this:
- Recrystallization optimization : Use mixed solvents (e.g., methanol:chloroform, 3:1) to improve crystal growth.
- Chromatographic methods : Employ gradient silica gel chromatography (ethyl acetate/hexane, 10–50%) for polar byproducts.
- Reaction monitoring : Use TLC or HPLC at 254 nm to track reaction progress and identify unreacted starting materials .
Q. What spectroscopic techniques are critical for structural confirmation of this compound?
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and pyridinone carbonyl (δ ~160 ppm).
- IR spectroscopy : Confirm the presence of C=O (1650–1700 cm⁻¹) and C=N (1550–1600 cm⁻¹) stretches.
- X-ray crystallography : Resolve π-π stacking between naphthalene and phenyl groups, which is common in such fused heterocycles .
Advanced Research Questions
Q. How can density functional theory (DFT) models be applied to predict the reactivity of this compound?
DFT calculations (e.g., B3LYP/6-31G*) can:
- Map frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites.
- Simulate reaction pathways (e.g., cyclization energetics) using Gaussian or ORCA software.
- Validate experimental spectroscopic data (e.g., NMR chemical shifts via GIAO method) .
Q. What strategies are recommended for analyzing contradictory biological activity data in related pyrazolo-pyridinones?
Contradictions may arise from assay variability or compound stability. Solutions include:
- Dose-response standardization : Use IC₅₀ values across multiple cell lines (e.g., MCF-7, HepG2) with triplicate measurements.
- Metabolic stability assays : Perform liver microsome studies to assess degradation rates.
- Structural analogs : Compare activity trends with derivatives (e.g., 3-methyl or 4-fluoro substitutions) to identify pharmacophore requirements .
Q. How can flow chemistry improve the scalability of synthesizing this compound?
Continuous-flow systems reduce side reactions and enhance reproducibility:
- Residence time optimization : Adjust flow rates (0.5–2 mL/min) to match the 25-hour reflux requirement.
- In-line purification : Integrate scavenger cartridges (e.g., silica or ion-exchange resins) post-reactor to automate purification.
- DoE (Design of Experiments) : Use factorial designs to optimize temperature, solvent ratios, and catalyst loading .
Q. What computational tools are suitable for studying intermolecular interactions in co-crystals of this compound?
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H···O, π-π) using CrystalExplorer.
- Molecular docking : Screen against protein targets (e.g., kinases) with AutoDock Vina to predict binding modes.
- Molecular dynamics (MD) : Simulate stability in aqueous environments (GROMACS) to assess solubility limitations .
Methodological Considerations
Q. How to address solubility challenges in biological assays?
- Co-solvent systems : Use DMSO:water (10:90 v/v) with sonication for 30 minutes.
- Nanoparticle formulations : Prepare PEGylated liposomes via thin-film hydration to enhance bioavailability.
- pH adjustment : Dissolve in phosphate buffer (pH 7.4) for in vitro studies .
Q. What are the best practices for reproducibility in multi-step syntheses?
- Stoichiometric precision : Use calibrated syringes for air-sensitive reagents.
- Reaction monitoring : Implement in-situ FTIR or Raman spectroscopy for real-time analysis.
- Batch consistency : Characterize intermediates (e.g., sulfonated precursors) via LC-MS before proceeding .
Q. How to validate synthetic pathways for novel derivatives?
- Mechanistic studies : Use isotopic labeling (e.g., ¹³C) to track cyclization steps.
- Kinetic profiling : Compare rate constants (k) under varying temperatures to identify rate-limiting steps.
- Green chemistry metrics : Calculate E-factors and atom economy to assess sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
